Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate
Description
Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate is a synthetic organic compound featuring a 3-oxopentanoate ester backbone substituted with a 4-methyl group and a 5-methylpyrazole moiety. This structure combines the reactivity of the β-ketoester group with the aromatic heterocyclic properties of pyrazole, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its synthesis likely involves condensation reactions between pyrazole derivatives and β-ketoesters, as seen in analogous procedures for related compounds .
Properties
IUPAC Name |
methyl 4-methyl-5-(5-methylpyrazol-1-yl)-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-8(10(14)6-11(15)16-3)7-13-9(2)4-5-12-13/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFZYXYTPKXEAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(C)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate typically involves the reaction of 5-methyl-pyrazole with a suitable acylating agent. The process may include steps such as:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation: The pyrazole ring is then acylated using an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine.
Esterification: The final step involves the esterification of the resulting acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The compound’s key structural features are compared below with analogous molecules (Table 1):
Key Observations :
Key Observations :
- Fluorinated analogs (e.g., 236) achieve high yields via direct halogenation, whereas the target compound’s synthesis likely requires multi-step condensation, reflecting the complexity of introducing heterocyclic groups .
- The use of sulfur (S₈) in synthesizing 7a/7b suggests thiophene or sulfur-containing byproducts, a contrast to the pyrazole-focused pathways for the target compound .
Functional and Application Differences
- Biological Activity: Pyrazole derivatives like 7a/7b are often explored for antimicrobial or anticancer properties due to their electron-withdrawing groups (e.g., cyano). The target compound’s methyl groups may reduce polarity, favoring lipid membrane penetration .
- Material Science: The β-ketoester group in 235 and the target compound enables chelation with metals, useful in catalysis or coordination polymers.
Hydrogen Bonding and Crystallography
- The pyrazole N–H group in the target compound can form hydrogen bonds, analogous to patterns observed in Etter’s graph-set analysis . This contrasts with non-aromatic β-ketoesters (e.g., 235), which rely on carbonyl interactions for crystal packing .
- Structural refinement tools like SHELXL are critical for resolving such compounds’ crystal structures, particularly when heterocycles introduce torsional strain.
Biological Activity
Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C₁₁H₁₃N₃O₃
- Molecular Weight : Approximately 233.24 g/mol
- Structure : The compound features a pyrazole moiety, which is known for its diverse pharmacological properties.
Anti-inflammatory and Analgesic Properties
Research has shown that compounds containing the pyrazole ring often exhibit anti-inflammatory and analgesic effects. For instance, derivatives of pyrazole have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. A study demonstrated that certain pyrazole derivatives showed comparable activity to indomethacin, a well-known anti-inflammatory drug .
Antimicrobial Activity
This compound and its analogs have been investigated for their antimicrobial properties. Compounds with similar structures have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents .
Case Studies
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Case Study on COX Inhibition :
- A series of pyrazole derivatives were synthesized and tested for their inhibitory effects on COX-1 and COX-2 enzymes.
- Results indicated that some derivatives of this compound had IC50 values comparable to those of established COX inhibitors, highlighting their potential therapeutic applications in treating inflammatory diseases .
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Antimicrobial Evaluation :
- In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, the compound demonstrated significant inhibition against Bacillus subtilis and Candida albicans.
- The minimum inhibitory concentrations (MICs) were determined to be lower than those of standard antibiotics, indicating a strong potential for development into new antimicrobial therapies .
Summary of Research Findings
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
